Mebendazole-d8 vs. Mebendazole-d3: Mass Shift and Isotopic Cross-Talk Mitigation
Mebendazole-d8 provides a mass shift of +8 Da relative to unlabeled mebendazole (MW 295.29 → 303.34), whereas Mebendazole-d3 provides only a +3 Da shift (MW 295.29 → 298.31) . The +8 Da shift reduces the probability of isotopic overlap between the internal standard and the analyte's natural abundance M+2 or M+4 13C isotopologues, thereby minimizing signal interference at low analyte concentrations [1].
| Evidence Dimension | Mass shift relative to unlabeled mebendazole |
|---|---|
| Target Compound Data | +8 Da (MW 303.34) |
| Comparator Or Baseline | Mebendazole-d3: +3 Da (MW 298.31); Unlabeled mebendazole: 0 Da (MW 295.29) |
| Quantified Difference | +5 Da greater mass separation versus Mebendazole-d3 |
| Conditions | Calculated from molecular formulas C16H5D8N3O3 (Mebendazole-d8) vs. C16H10D3N3O3 (Mebendazole-d3) vs. C16H13N3O3 (unlabeled) under standard LC-MS/MS conditions |
Why This Matters
Greater mass separation reduces isotopic cross-talk interference, enabling lower limits of quantitation and more accurate measurements in trace-level bioanalytical assays.
- [1] PubChem. Mebendazole-d8 (CID: 133587507). National Center for Biotechnology Information. View Source
